molecular formula C26H31ClN2O8S B12427912 Amlodipine-d4 (besylate)

Amlodipine-d4 (besylate)

Cat. No.: B12427912
M. Wt: 571.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-VBMPRCAQSA-N
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Description

Amlodipine-d4 (besylate) is a deuterium-labeled derivative of amlodipine besylate, a widely used calcium channel blocker. Amlodipine besylate is primarily prescribed for the treatment of hypertension and angina. The deuterium labeling in amlodipine-d4 (besylate) allows for more precise pharmacokinetic and pharmacodynamic studies, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amlodipine-d4 (besylate) involves the incorporation of deuterium atoms into the amlodipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:

    Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.

    Formation of the Dihydropyridine Ring: The deuterated precursors undergo cyclization to form the dihydropyridine ring, a core structure of amlodipine.

    Introduction of the Besylate Group: The final step involves the addition of the besylate group to the amlodipine-d4 molecule.

Industrial Production Methods

Industrial production of amlodipine-d4 (besylate) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale reactors.

    Automated Synthesis: Automated systems are used to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Amlodipine-d4 (besylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Substitution reactions can occur at the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated amlodipine-d4 derivatives.

Scientific Research Applications

Amlodipine-d4 (besylate) has a wide range of applications in scientific research:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.

    Pharmacodynamic Studies: Researchers use amlodipine-d4 (besylate) to study the drug’s effects on calcium channels and its impact on blood pressure and heart rate.

    Metabolic Pathway Analysis: The compound is used to investigate metabolic pathways and identify metabolites.

    Drug Interaction Studies: Amlodipine-d4 (besylate) helps in studying interactions with other drugs and their impact on efficacy and safety.

    Clinical Research: It is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of new formulations and combinations.

Mechanism of Action

Amlodipine-d4 (besylate) exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition reduces the influx of calcium ions, leading to:

    Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.

    Decreased Cardiac Workload: Reduced calcium influx in cardiac muscle decreases myocardial oxygen demand, alleviating angina symptoms.

Comparison with Similar Compounds

Amlodipine-d4 (besylate) is compared with other calcium channel blockers and deuterium-labeled compounds:

    Amlodipine Besylate: The non-deuterated version, widely used for hypertension and angina.

    Nifedipine: Another dihydropyridine calcium channel blocker with a shorter half-life.

    Verapamil: A non-dihydropyridine calcium channel blocker with different pharmacokinetic properties.

    Diltiazem: Another non-dihydropyridine calcium channel blocker with unique effects on heart rate and vascular resistance.

Uniqueness

The deuterium labeling in amlodipine-d4 (besylate) provides enhanced stability and allows for more precise tracking in pharmacokinetic and pharmacodynamic studies, making it a valuable tool in drug development and research.

Properties

Molecular Formula

C26H31ClN2O8S

Molecular Weight

571.1 g/mol

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/i5D,6D,7D,8D;

InChI Key

ZPBWCRDSRKPIDG-VBMPRCAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC)COCCN)C)C(=O)OC)Cl)[2H])[2H].C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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